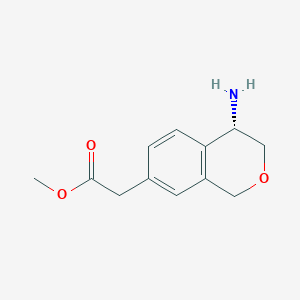
(S)-Methyl 2-(4-aminoisochroman-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-(4-aminoisochroman-7-yl)acetate is a chiral organic compound that belongs to the class of isochroman derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(4-aminoisochroman-7-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as isochroman and methyl acetate.
Chiral Resolution: The chiral center is introduced through a resolution process using chiral catalysts or reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(4-aminoisochroman-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or hydroxylamine derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may yield alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(4-aminoisochroman-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Isochroman Derivatives: Compounds with similar structures, such as isochroman-4-amine or isochroman-7-yl acetate.
Chiral Amines: Compounds with chiral centers and amino groups, such as (S)-1-phenylethylamine.
Uniqueness
(S)-Methyl 2-(4-aminoisochroman-7-yl)acetate is unique due to its specific chiral configuration and the presence of both an amino group and an ester group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 2-[(4S)-4-amino-3,4-dihydro-1H-isochromen-7-yl]acetate |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)5-8-2-3-10-9(4-8)6-16-7-11(10)13/h2-4,11H,5-7,13H2,1H3/t11-/m1/s1 |
InChI Key |
FKZNBVFZANWSJA-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)CC1=CC2=C(C=C1)[C@@H](COC2)N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C(COC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















